molecular formula C16H13NO2S B12934958 2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetic acid CAS No. 54466-89-6

2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetic acid

Cat. No.: B12934958
CAS No.: 54466-89-6
M. Wt: 283.3 g/mol
InChI Key: VCEILAWWSHXJIN-UHFFFAOYSA-N
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Description

2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetic acid (CAS 54466-89-6) is a high-purity synthetic indole derivative with the molecular formula C16H13NO2S and a molecular weight of 283.35 g/mol . This compound is offered for research purposes, particularly in the fields of oncology and immunology, as part of a promising class of indole acetic acid derivatives being investigated for their biological activity. Indole derivatives are recognized for their diverse biological potential, including significant anticancer and anti-inflammatory properties . Recent scientific investigations into structurally related indole acetic acid compounds have highlighted their value as potent inhibitors of ectonucleotidases (such as ENPPs and e5'NT), which are enzymes overexpressed in various cancers . Inhibiting these enzymes can reduce adenosine levels in the tumor microenvironment, a key mechanism for managing tumor development and reversing immune evasion . Furthermore, molecular docking studies suggest that similar 2-(sulfanylmethyl)indol-3-yl acetic acid derivatives exhibit anti-inflammatory activity by interacting with cyclooxygenase (COX) enzymes . This product is provided "For Research Use Only" and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

54466-89-6

Molecular Formula

C16H13NO2S

Molecular Weight

283.3 g/mol

IUPAC Name

2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetic acid

InChI

InChI=1S/C16H13NO2S/c18-14(19)10-20-16-12-8-4-5-9-13(12)17-15(16)11-6-2-1-3-7-11/h1-9,17H,10H2,(H,18,19)

InChI Key

VCEILAWWSHXJIN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)SCC(=O)O

Origin of Product

United States

Preparation Methods

Formation of the Indole Core

The indole nucleus is a fundamental scaffold in this compound. Common synthetic routes include:

  • Fischer Indole Synthesis: This classical method involves the acid-catalyzed reaction of phenylhydrazine with aldehydes or ketones to form the indole ring system. This approach is widely used due to its reliability and versatility in producing substituted indoles.

  • Electrophilic Substitution for Phenyl Introduction: The phenyl group at the 2-position of the indole is typically introduced via electrophilic aromatic substitution reactions on the indole core, allowing for regioselective functionalization.

Thioether Linkage Formation

The key step in synthesizing 2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetic acid is the formation of the sulfanyl (thioether) bond between the indole derivative and the acetic acid moiety:

  • Reaction with Thiol Reagents: The indole derivative bearing the phenyl substituent is reacted with a suitable thiol compound (e.g., mercaptoacetic acid or its derivatives) under basic conditions to form the thioether linkage at the 3-position of the indole ring.

  • Base Catalysis: Sodium hydride or other strong bases are often employed to deprotonate the thiol, enhancing nucleophilicity and facilitating the substitution reaction on the indole ring.

Introduction of the Acetic Acid Group

  • The sulfanyl intermediate is further functionalized to introduce the acetic acid group, typically by using haloacetic acid derivatives or by direct reaction with mercaptoacetic acid.

  • In some synthetic routes, the thioether intermediate is reacted with acetic anhydride or acetyl chloride to form related amide derivatives, but for the acid form, direct sulfanyl acetic acid coupling is preferred.

Representative Synthetic Route

Step Reaction Description Reagents/Conditions Outcome
1 Synthesis of 2-phenylindole core Fischer indole synthesis: phenylhydrazine + ketone/aldehyde, acidic medium 2-phenyl-1H-indole
2 Formation of thioether linkage Reaction of 2-phenylindole with mercaptoacetic acid or thiol derivative under basic conditions (e.g., NaH in DMSO) This compound intermediate
3 Purification Recrystallization or chromatography Pure this compound

Industrial and Laboratory Scale Considerations

  • Optimization: Industrial synthesis optimizes reaction parameters such as temperature, solvent choice, and catalyst use to maximize yield and purity. For example, the use of polar aprotic solvents like DMSO or acetonitrile enhances nucleophilicity in thioether formation.

  • Purification: Techniques such as recrystallization and silica gel chromatography are standard to isolate the target compound with high purity.

  • Yield: Reported yields for similar indole-thioether syntheses range from moderate to high (60–90%), depending on reaction conditions and scale.

Research Findings and Reaction Analysis

  • The thioether formation step is critical and sensitive to reaction conditions. Strong bases and aprotic solvents favor efficient coupling.

  • Variations in the indole substitution pattern (e.g., methylation at nitrogen or substitution at other positions) can influence the reactivity and biological activity of the final compound.

  • Oxidation of the sulfanyl group to sulfoxides or sulfones is possible but generally avoided during synthesis to maintain the desired thioether functionality.

Summary Table of Preparation Methods

Preparation Step Methodology Key Reagents Conditions Notes
Indole Core Synthesis Fischer indole synthesis Phenylhydrazine, aldehyde/ketone, acid catalyst Acidic medium, reflux Classical, reliable method
Phenyl Group Introduction Electrophilic substitution Phenyl halides or equivalents Controlled temperature, catalyst Regioselective substitution
Thioether Formation Nucleophilic substitution Mercaptoacetic acid, base (NaH) Aprotic solvent (DMSO), room temp to 60°C Critical step for sulfanyl linkage
Acetic Acid Group Introduction Direct coupling or via haloacetic acid Mercaptoacetic acid or derivatives Mild conditions Ensures acid functionality
Purification Recrystallization, chromatography Solvents like ethanol, hexane Ambient to mild heating Ensures high purity

Scientific Research Applications

Antitumor Activity

Research indicates that 2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetic acid exhibits notable antitumor properties. It has been shown to inhibit the growth of various cancer cell lines, including colon (HCT-116) and breast (MCF-7) carcinomas. The following table summarizes its antitumor activity compared to the standard chemotherapeutic agent doxorubicin:

Cell LineIC50 (µg/mL)Reference Drug (Doxorubicin) IC50 (µg/mL)
HCT-1161.93.23
MCF-72.33.23

These results indicate effective cytotoxicity against these cell lines, suggesting potential as an anticancer agent .

Antiviral Activity

The compound has also demonstrated antiviral activity, particularly against respiratory syncytial virus (RSV) and influenza A virus. It inhibits RNA-dependent RNA polymerase (RdRp), crucial for viral replication, thereby reducing viral load and inflammation in infected cells. In vitro studies have shown that it effectively inhibits SARS-CoV-2 RdRp with an EC50 value of 0.21 µM while maintaining a high cytotoxicity threshold (CC50 > 100 µM).

Therapeutic Potential

Given its biological activities, this compound is being explored for therapeutic applications in treating various diseases:

1. Cancer Treatment:
Due to its antitumor properties, ongoing research aims to evaluate its efficacy in clinical settings for cancer therapy.

2. Anti-inflammatory Applications:
The compound may modulate pathways related to inflammation, indicating potential use in treating autoimmune disorders and chronic inflammatory conditions.

3. Analgesic Properties:
Its capacity to interact with specific biological targets suggests possible applications in pain management therapies.

Industrial Applications

In addition to its biological applications, this compound is utilized in the development of new materials and as a catalyst in various industrial processes. Its unique chemical structure allows for further exploration in synthetic chemistry, potentially leading to the creation of novel compounds with enhanced properties.

Mechanism of Action

The mechanism of action of 2-((2-Phenyl-1H-indol-3-yl)thio)acetic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in biological processes.

    Pathways: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key structural analogs, their substituents, and physicochemical characteristics:

Compound Name Substituents (Indole Position) Molecular Formula Molecular Weight Key Features Evidence ID
2-[(2-Phenyl-1H-indol-3-yl)sulfanyl]acetic acid 2-Ph, 3-SCH₂COOH C₁₆H₁₃NO₂S 283.35 g/mol Phenyl at C2, sulfanylacetic acid at C3
[(1-Methyl-1H-indol-3-yl)thio]acetic acid 1-Me, 3-SCH₂COOH C₁₁H₁₁NO₂S 221.28 g/mol Methyl at N1, enhances stability
2-(1H-Indol-3-yl)acetic acid 3-CH₂COOH C₁₀H₉NO₂ 175.19 g/mol Simplest indole-3-acetic acid derivative
2-(5-Phenyl-1H-indol-1-yl)acetic acid 1-CH₂COOH, 5-Ph C₁₆H₁₃NO₂ 251.29 g/mol Acetic acid at N1, phenyl at C5
2-(6-Methyl-1H-indol-3-yl)acetic acid 3-CH₂COOH, 6-Me C₁₁H₁₁NO₂ 189.21 g/mol Methyl at C6, alters electronic distribution
2-{[(2-Phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}acetic acid Oxazole core with Ph, sulfanylacetic acid C₁₂H₁₁NO₃S 249.29 g/mol Oxazole replaces indole; different π-system
Key Observations:

Substituent Position: The position of the phenyl group (e.g., C2 in the target vs. Sulfanyl vs. direct acetic acid linkage (e.g., vs. ) alters solubility and metabolic stability.

Functional Groups: The sulfanyl group (-S-) in the target compound may enhance antioxidant activity compared to ether or methylene linkages .

Core Heterocycle Modifications :

  • Replacement of indole with oxazole () or imidazole () introduces distinct electronic profiles and bioactivity.

Biological Activity

2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetic acid is a sulfur-containing compound notable for its diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties. This article explores its mechanisms of action, relevant research findings, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the presence of an indole moiety linked to a thioacetic acid group. Its molecular formula is C₁₅H₁₃N₃O₂S, with a molecular weight of approximately 283.3 g/mol. The structural features contribute to its unique chemical reactivity and biological activities.

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory processes and cancer progression.
  • Receptor Modulation : It can interact with receptors that regulate cell proliferation and apoptosis.
  • Signaling Pathway Modulation : The compound has been shown to influence pathways related to inflammation and cancer cell growth, potentially leading to therapeutic effects against these conditions.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Studies have demonstrated its effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, it has been shown to possess cytotoxic effects comparable to established chemotherapeutic agents like doxorubicin .

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory properties. It modulates the production of pro-inflammatory cytokines and inhibits the activation of inflammatory pathways, which could make it beneficial in treating autoimmune disorders and chronic inflammation .

Antiviral Activity

Preliminary studies suggest that this compound may inhibit viral replication, showcasing potential as an antiviral agent. This activity is particularly relevant in the context of emerging viral infections where traditional antiviral therapies may be ineffective.

Research Findings and Case Studies

A variety of studies have explored the biological activity of this compound:

Study FocusFindings
Anticancer Activity Demonstrated cytotoxicity against human glioblastoma U251 cells with IC50 values comparable to doxorubicin .
Anti-inflammatory Mechanisms Inhibition of TNF-alpha and IL-6 production in vitro, suggesting potential therapeutic applications for inflammatory diseases.
Antiviral Potential Exhibited inhibitory effects on viral replication in preliminary assays.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other indole derivatives:

Compound NameStructural FeaturesBiological Activity
2-(1-methyl-2-phenylindol-3-yl)thioacetic acidMethyl group on indole nitrogenPotential variations in anticancer activity
5,7-Dimethylindole derivativesModifications at positions 5 and 7Enhanced pharmacological properties
Indole-3-acetic acidNaturally occurring plant hormonePlant growth regulator

The unique combination of the indole structure with a thioacetic acid moiety in this compound enhances its interaction with biological targets compared to other similar compounds, potentially leading to distinct pharmacological effects.

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